molecular formula C12H16ClNO B1443931 2-Chloro-4-(cyclohexylmethoxy)pyridine CAS No. 1341485-24-2

2-Chloro-4-(cyclohexylmethoxy)pyridine

Cat. No.: B1443931
CAS No.: 1341485-24-2
M. Wt: 225.71 g/mol
InChI Key: IBRLBVKKZYCMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(cyclohexylmethoxy)pyridine consists of a pyridine ring with a chlorine atom attached at the 2-position and a cyclohexylmethoxy group attached at the 4-position .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 333.4±22.0 °C and a predicted density of 1.122±0.06 g/cm3 . Its pKa is predicted to be 2.22±0.10 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyridine derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They have been found to possess antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities. Their high affinity for various ions and neutral species also makes them effective as chemosensors for the determination of different species in environmental, agricultural, and biological samples. This versatility underscores their potential in the development of novel therapeutic agents and diagnostic tools (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

The review of hybrid catalysts' application toward the synthesis of pyranopyrimidine scaffolds highlights the importance of pyridine derivatives in facilitating diverse synthetic pathways. Utilizing organocatalysts, metal catalysts, and green solvents, among others, pyridine-based compounds are essential in developing complex organic molecules. This area of research is crucial for creating lead molecules in pharmaceuticals and materials science, showcasing the compound's role in advancing synthetic chemistry (Parmar et al., 2023).

Anticorrosive Materials

Quinoline derivatives, sharing a similar heterocyclic structure with pyridine compounds, have shown remarkable effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is vital in various industries, from construction to manufacturing, indicating potential uses for pyridine derivatives in corrosion inhibition (Verma et al., 2020).

Agrochemicals Discovery

The role of pyridine-based compounds in agrochemicals, including pesticides, fungicides, and herbicides, is significant. The review on the discovery of pyridine-based agrochemicals using Intermediate Derivatization Methods illustrates the compound's utility in enhancing the efficiency of discovering novel lead compounds. This approach shortens research phases and meets changing market requirements, underscoring the compound's potential in agriculture (Guan et al., 2016).

Photonic and Electronic Applications

The photochromic activity of ortho-nitrobenzylpyridines, related to pyridine derivatives, suggests potential applications in photon-based electronics. Their solid-state photochromic activity, along with minimal structural changes during photoreactions, highlights their utility in developing new materials for electronic and photonic devices (Naumov, 2006).

Properties

IUPAC Name

2-chloro-4-(cyclohexylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRLBVKKZYCMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(cyclohexylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(cyclohexylmethoxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(cyclohexylmethoxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(cyclohexylmethoxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(cyclohexylmethoxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(cyclohexylmethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.